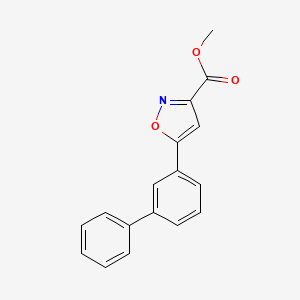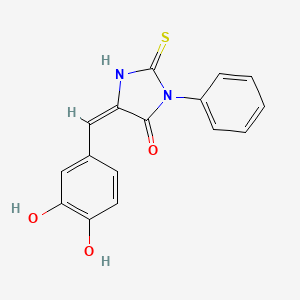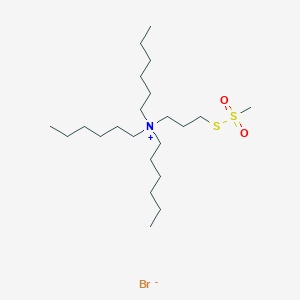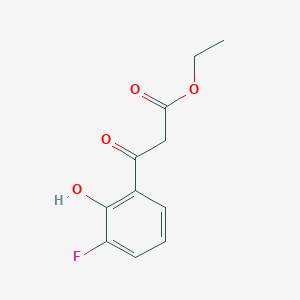
Methyl 5-(3-Biphenylyl)isoxazole-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
MFCD32876495 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields It is known for its applications in chemistry, biology, medicine, and industry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876495 involves several steps, each requiring specific reaction conditions. The process typically begins with the selection of appropriate starting materials, which are then subjected to a series of chemical reactions to form the desired compound. Common synthetic routes include:
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, resulting in changes in the oxidation state of the reactants.
Substitution Reactions: These reactions involve the replacement of one functional group in a molecule with another functional group.
Industrial Production Methods
In industrial settings, the production of MFCD32876495 is typically carried out on a larger scale using optimized reaction conditions to ensure high yield and purity. The process may involve the use of specialized equipment and techniques such as:
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, improving efficiency and scalability.
Catalysis: The use of catalysts can enhance the reaction rate and selectivity, leading to higher yields and reduced reaction times.
Purification Techniques: Methods such as crystallization, distillation, and chromatography are used to purify the final product and remove any impurities.
化学反応の分析
Types of Reactions
MFCD32876495 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen from the compound, often resulting in the formation of new functional groups.
Reduction: Involves the addition of hydrogen or the removal of oxygen, leading to changes in the oxidation state of the compound.
Substitution: Involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.
Common Reagents and Conditions
The reactions of MFCD32876495 typically require specific reagents and conditions to proceed efficiently. Common reagents include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substituting Agents: Such as halogens (chlorine, bromine) or alkyl groups (methyl, ethyl).
Major Products
The major products formed from the reactions of MFCD32876495 depend on the specific reaction conditions and reagents used. These products can include various derivatives with different functional groups, which may have unique properties and applications.
科学的研究の応用
MFCD32876495 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, catalysis, and material science.
Biology: Employed in biochemical assays, enzyme studies, and cellular imaging.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of MFCD32876495 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as:
Enzyme Inhibition: The compound may bind to and inhibit the activity of specific enzymes, affecting metabolic pathways.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.
Gene Expression: The compound can influence gene expression by interacting with transcription factors or other regulatory proteins.
類似化合物との比較
MFCD32876495 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
MFCD32876496: A structurally related compound with similar properties but different reactivity.
MFCD32876497: Another related compound with distinct biological activities.
MFCD32876498: A compound with similar applications but different synthetic routes and reaction conditions.
The unique properties of MFCD32876495, such as its specific reactivity and biological effects, make it valuable for various scientific and industrial applications.
特性
分子式 |
C17H13NO3 |
|---|---|
分子量 |
279.29 g/mol |
IUPAC名 |
methyl 5-(3-phenylphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H13NO3/c1-20-17(19)15-11-16(21-18-15)14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-11H,1H3 |
InChIキー |
ZWQNUDGKSSXMAS-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=NOC(=C1)C2=CC=CC(=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B13713290.png)












